molecular formula C8H6F3NO2 B030802 4-Amino-3-(trifluoromethyl)benzoic acid CAS No. 400-76-0

4-Amino-3-(trifluoromethyl)benzoic acid

Cat. No.: B030802
CAS No.: 400-76-0
M. Wt: 205.13 g/mol
InChI Key: NPPPORJZPNJXNQ-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)benzoic acid is an organic compound with the chemical formula C8H6F3NO2. It is a derivative of benzoic acid, where the amino group is positioned at the fourth carbon and the trifluoromethyl group at the third carbon of the benzene ring. This compound is known for its unique properties, including its ability to act as a building block in organic synthesis and its applications in various scientific fields .

Scientific Research Applications

4-Amino-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Safety and Hazards

“4-Amino-3-(trifluoromethyl)benzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may be well-absorbed and distributed in the body. The presence of the trifluoromethyl group could also influence the compound’s metabolic stability and excretion.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-3-(trifluoromethyl)benzoic acid . For instance, the compound’s solubility and stability could be affected by pH and temperature. Additionally, the presence of other molecules in the environment could influence the compound’s interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-3-(trifluoromethyl)benzoic acid can be achieved through the reaction between trifluoromethanesulfonic acid trifluoromethyl ester and 4-aminobenzoic acid. The reaction is typically carried out under appropriate solvent conditions, where trifluoromethyl trifluoromethanesulfonate is added to 4-aminobenzoic acid. After the reaction is complete, the product is obtained through crystallization and purification processes .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it a valuable compound in various applications. Its ability to participate in diverse chemical reactions and its role as a building block in organic synthesis further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

4-amino-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPPORJZPNJXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390689
Record name 4-amino-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-76-0
Record name 4-Amino-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At RT a solution of 153 g (0.66 mol) ethyl 4-amino-3-trifluoromethyl-benzoate in 350 mL EtOH was added to a solution of 100 g (2.5 mol) NaOH in 250 mL water and the reaction mixture was stirred for 2 h at 45° C. EtOH was eliminated i. vac., the remaining aqueous solution was acidified with conc. HCl, the precipitated product was suction filtered, washed with water and dried in the air.
Quantity
153 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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